9-Octadecene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

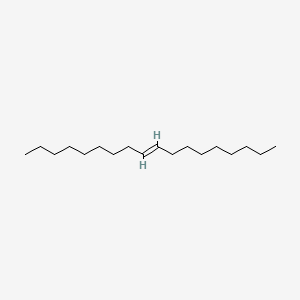

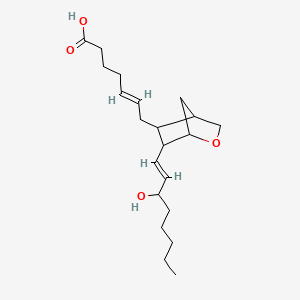

9-Octadecene is a long-chain hydrocarbon with a double bond at the ninth position. It is commonly used in scientific research as a starting material for the synthesis of various compounds.

Applications De Recherche Scientifique

Organic Synthesis Applications : 9-Octadecene has been used in the synthesis of civetone and macrolides through olefin metathesis reactions. For example, diethyl this compound-1,18-dioate was obtained by the olefin metathesis reaction catalyzed by WOCl₄ -Cp₂TiMe₂, leading to the production of civetone (Tsuji & Hashiguchi, 1980).

Catalysis and Reaction Studies : Studies on the self-metathesis of methyl oleate to yield this compound and related compounds have been carried out. These studies often focus on catalysts' activity and selectivity, as seen in silica-supported Hoveyda–Grubbs complex catalysts' role in methyl oleate metathesis (Zelín, Trasarti & Apesteguía, 2013).

Lubricant and Polymer Applications : this compound has been utilized in the synthesis of star-shaped hydrocarbons with potential applications as high-performance lubricants. For example, 10,11-Dioctyleicosane, synthesized from this compound, exhibits properties suitable for automotive lubrication (Choo, Ooi, Ooi & Tan, 1996).

Nanotechnology and Materials Science : In the field of nanotechnology, this compound is used as a solvent in high-temperature nanocrystal synthesis. However, research shows that this compound can spontaneously polymerize under these conditions, influencing the purity and properties of the nanocrystals (Dhaene et al., 2019).

Mécanisme D'action

Target of Action

9-Octadecene, also known as (E)-octadec-9-ene, is a long-chain unsaturated hydrocarbon . The primary targets of this compound are not well-defined due to its nature as a basic chemical structure. It’s often used as a starting material in various chemical reactions rather than having a specific biological target.

Mode of Action

The mode of action of this compound is primarily chemical rather than biological. As an unsaturated hydrocarbon, it can participate in various chemical reactions, such as addition, oxidation, and polymerization reactions. The double bond in the this compound molecule provides a site for these reactions to occur .

Biochemical Pathways

This compound doesn’t directly participate in any known biochemical pathways. It can undergo a reaction called metathesis in the presence of a catalyst . In this reaction, the double bonds in the molecule break and reform in a way that effectively swaps the groups of atoms on either side of the bond .

Result of Action

The results of this compound’s action are primarily chemical rather than biological. For example, in a metathesis reaction, this compound can be transformed into other compounds, such as dimethyl-9-octadecene-dienoate . These products can then be used in further chemical reactions or processes.

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 9-Octadecene can be achieved through the Wittig reaction of a suitable aldehyde with a phosphonium ylide. The aldehyde can be prepared from the corresponding alcohol through oxidation, while the phosphonium ylide can be synthesized from triphenylphosphine and a suitable alkyl halide.", "Starting Materials": [ "1-Octadecanol", "Sodium chlorite", "Sodium hydroxide", "Triphenylphosphine", "Bromooctadecane", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Oxidize 1-Octadecanol to the corresponding aldehyde using sodium chlorite and sodium hydroxide.", "2. Synthesize the phosphonium ylide by reacting triphenylphosphine with bromooctadecane in diethyl ether.", "3. Mix the aldehyde and phosphonium ylide in methanol and reflux the mixture for several hours.", "4. Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "5. Purify the product by distillation or column chromatography." ] } | |

| 5557-31-3 | |

Formule moléculaire |

C18H36 |

Poids moléculaire |

252.5 g/mol |

Nom IUPAC |

octadec-9-ene |

InChI |

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

Clé InChI |

HSNQNPCNYIJJHT-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC |

Pictogrammes |

Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-Octadecene?

A1: this compound has the molecular formula C18H36 and a molecular weight of 252.49 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for its identification and quantification in mixtures. [, , , ]

Q3: How does this compound perform as a blending agent in organic field-effect transistors (OFETs)?

A3: Research indicates that blending this compound with N,N′-di((Z)-9-octadecene)-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-e) in solution-processed n-type OFETs significantly enhances electron mobility, up to 30 times. This improvement is attributed to the induced stack-ordering and increased crystallinity of the thin films upon blending. []

Q4: Are there any other reported applications for this compound based on its material properties?

A4: this compound is mentioned as a potential lube range hydrocarbon. [] Additionally, its presence as a major component in propolis samples exhibiting antioxidant activity suggests potential applications in this domain. []

Q5: What is the role of this compound in olefin metathesis reactions?

A5: this compound is often generated as a primary metathesis product (PMP) during the self-metathesis of methyl oleate, a common reaction in oleochemistry. [, , , , ]

Q6: How do bleaching earths influence the metathesis of methyl oleate, a reaction producing this compound?

A6: Research has demonstrated that the addition of bleaching earths, such as Tonsil 110FF, to non-refined methyl oleate significantly improves the efficiency of its ruthenium-catalyzed self-metathesis. This effect allows for achieving high turnover numbers (TON) and yields of this compound and dimethyl-9-octadecenoate, even with low catalyst loadings and without the need for filtration. []

Q7: Have any computational studies been conducted on this compound?

A7: Yes, molecular dynamics simulations have been used to compare atomic-level and coarse-grained models of liquid hydrocarbons, including this compound. These simulations provide insights into the structural and thermodynamic properties of these molecules in solution. []

Q8: Is there any information on the SAR of this compound or its derivatives?

A8: The provided research primarily focuses on this compound in the context of its production and material properties. Specific SAR studies aren't elaborated upon in these papers.

Q9: What is known about the stability of this compound?

A9: While specific stability data isn't provided, the research highlights its presence in naturally sourced propolis and its generation through chemical reactions, suggesting inherent stability under those conditions. []

Q10: Is there any information available on the PK/PD profile of this compound?

A10: The research primarily focuses on the chemical and material properties of this compound. Specific details regarding its pharmacokinetics or pharmacodynamics are not discussed.

Q11: Has this compound been investigated for any biological activity?

A11: The research provided doesn't mention any specific studies on the biological activity of this compound.

Q12: Are there any known applications of this compound in drug delivery or diagnostics?

A12: The provided research focuses on the chemical and material aspects of this compound and does not cover its use in drug delivery or diagnostics.

Q13: Which analytical techniques are commonly employed for the analysis of this compound?

A13: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominently mentioned for identifying and quantifying this compound in mixtures. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)

![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)

![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)